molecular formula C7H5Cl2NO2 B1354822 Methyl 3,4-dichloropyridine-2-carboxylate CAS No. 343781-52-2

Methyl 3,4-dichloropyridine-2-carboxylate

Cat. No. B1354822
CAS RN: 343781-52-2
M. Wt: 206.02 g/mol
InChI Key: OGUMBVLSKXWEKV-UHFFFAOYSA-N
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Description

“Methyl 3,4-Dichloropyridine-2-carboxylate” is a chemical compound with the CAS Number: 343781-52-2. It has a linear formula of C7H5Cl2NO2 . The compound appears as a white to yellow solid, or colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 3,4-Dichloropyridine-2-carboxylate” is represented by the InChI code: 1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 . This indicates that the compound consists of 7 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3,4-Dichloropyridine-2-carboxylate” has a molecular weight of 206.03 . It is stored at a temperature of +4°C .

Scientific Research Applications

Synthesis of Tetrahydropyridines

Methyl 3,4-dichloropyridine-2-carboxylate has been utilized in the synthesis of highly functionalized tetrahydropyridines. Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, producing tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Verdecia et al. (1996) synthesized methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, a novel compound, through a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates. This synthesis involved treatment with Vilsmeier–Haack reagent and hydrazine, revealing a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996).

Synthesis of Carboxamides

Mukaiyama, Aikawa, and Kobayashi (1976) developed an effective method for synthesizing carboxamides using betaine as an acid captor. The reactions involved 1-methyl-2-fluoro or 2-chloropyridinium salt, resulting in good yields of the corresponding carboxamides (Mukaiyama, Aikawa, & Kobayashi, 1976).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2,6-dichloropyridine-4-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3,4-dichloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMBVLSKXWEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271651
Record name Methyl 3,4-dichloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dichloropyridine-2-carboxylate

CAS RN

343781-52-2
Record name Methyl 3,4-dichloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dichloro-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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